molecular formula C20H20N4O3S2 B2555987 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-46-2

4-(pyrrolidin-1-ylsulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2555987
CAS RN: 392241-46-2
M. Wt: 428.53
InChI Key: HKVDWNLDOHHUKV-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as PTTB, is a small molecule compound that has gained considerable attention in scientific research due to its potential therapeutic applications. PTTB is a member of the thiadiazole family of compounds, which are known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds, including those with pyrrolidine, thiadiazole, and benzamide moieties, are synthesized for their potential biological activities. These compounds have been explored for their antibacterial, antifungal, and antiviral properties. For instance, a study on the synthesis and biological activity assessment of various heterocyclic compounds showcased their potential in combating gram-positive and gram-negative bacteria and fungi (Patel & Patel, 2015). Such compounds' synthesis and characterization lay the groundwork for developing new therapeutic agents targeting specific microbial pathogens.

Electrochromic Materials

Compounds with thiadiazole units have been investigated for their electrochromic properties, indicating potential applications in electronic displays, smart windows, and low-energy consumption devices. A study highlighted the development of donor-acceptor-type electrochromic polymers using thiadiazolo[3,4-c]pyridine as an electron acceptor, showcasing fast-switching properties and low bandgap energies, suitable for green electrochromic devices (Ming et al., 2015).

Antimicrobial and Antitumor Studies

The synthesis of metal complexes with pyridine thiazole derivatives has shown promising antimicrobial and antitumor activities, suggesting that similar structures could be potential candidates for developing new antimicrobial and anticancer agents. Research on zinc(II) complexes with pyridine thiazole derivatives demonstrated increased activity against certain bacteria and cancer cell lines, indicating the potential of these complexes in medicinal chemistry and therapeutic applications (Xun-Zhong et al., 2020).

GyrB Inhibitors for Tuberculosis

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promise in the development of new antituberculosis therapies. Compounds demonstrating significant inhibition against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, alongside cytotoxicity assessments, highlight the potential of these compounds in addressing tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-14-5-4-6-16(13-14)19-22-23-20(28-19)21-18(25)15-7-9-17(10-8-15)29(26,27)24-11-2-3-12-24/h4-10,13H,2-3,11-12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVDWNLDOHHUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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